![molecular formula C29H26N6 B14265037 5,5'-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] CAS No. 136629-58-8](/img/structure/B14265037.png)
5,5'-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]: is a complex organic compound characterized by its unique structure, which includes benzimidazole and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] typically involves the condensation of 1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole with formaldehyde under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzimidazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding benzimidazole and pyridine N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole and pyridine derivatives.
科学的研究の応用
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, the compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for drug development.
Medicine: The compound’s pharmacological properties are explored for therapeutic applications, including its potential use in treating infections and cancer.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
作用機序
The mechanism of action of 5,5’-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. It can also bind to specific proteins, inhibiting their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.
類似化合物との比較
- 5,5’-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]
- 5,5’-Methylenebis(2,2-dimethyl-1,3-dioxane-4,6-dione)
- 1-(6-Methylpyridin-2-yl)piperazine
Comparison: Compared to similar compounds, 5,5’-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] exhibits unique properties due to the presence of both benzimidazole and pyridine rings. This dual functionality enhances its ability to form complexes with metal ions and interact with biological molecules. Its stability and reactivity make it a versatile compound in various scientific and industrial applications.
特性
CAS番号 |
136629-58-8 |
|---|---|
分子式 |
C29H26N6 |
分子量 |
458.6 g/mol |
IUPAC名 |
1-methyl-5-[[1-methyl-2-(6-methylpyridin-2-yl)benzimidazol-5-yl]methyl]-2-(6-methylpyridin-2-yl)benzimidazole |
InChI |
InChI=1S/C29H26N6/c1-18-7-5-9-22(30-18)28-32-24-16-20(11-13-26(24)34(28)3)15-21-12-14-27-25(17-21)33-29(35(27)4)23-10-6-8-19(2)31-23/h5-14,16-17H,15H2,1-4H3 |
InChIキー |
CAOGYUMIWBCWBN-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)C2=NC3=C(N2C)C=CC(=C3)CC4=CC5=C(C=C4)N(C(=N5)C6=CC=CC(=N6)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol](/img/structure/B14264956.png)
![2-{2-[(1,3,2-Dioxaborolan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14264957.png)
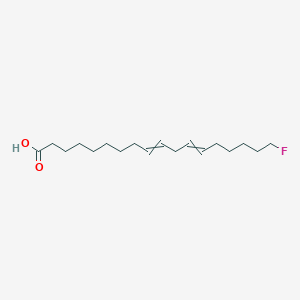
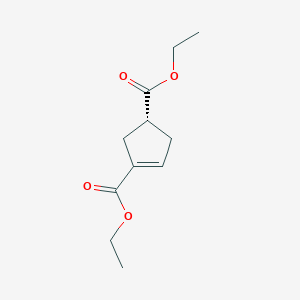
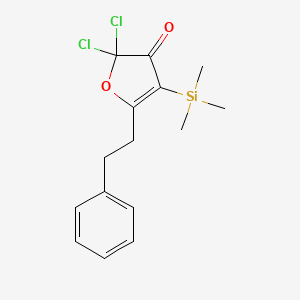
![3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14264987.png)
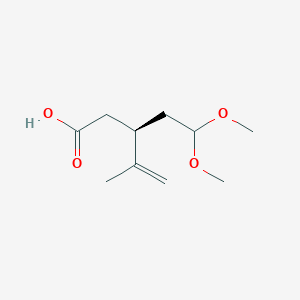
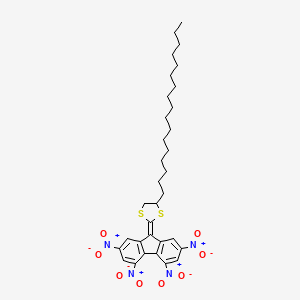
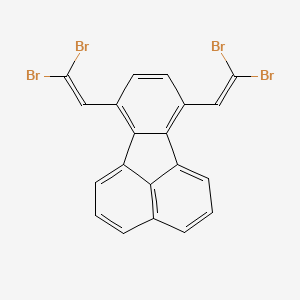
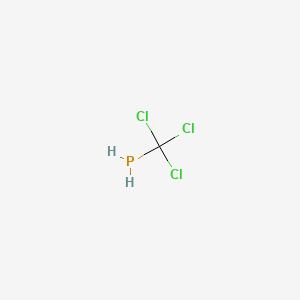
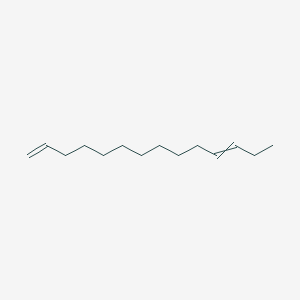
![{2,2-Bis[(prop-2-en-1-yl)oxy]ethyl}benzene](/img/structure/B14265019.png)

![N,N-Diphenyl-4-[2-phenyl-3-(thiophen-2-yl)prop-1-en-1-yl]aniline](/img/structure/B14265032.png)
